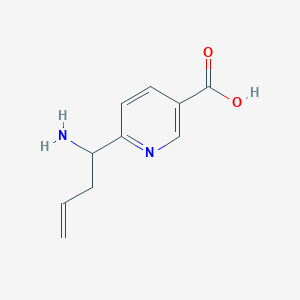
6-(1-Aminobut-3-en-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Aminobut-3-en-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminobut-3-en-1-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminobut-3-en-1-yl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Substitution Reaction: The 6-position of the pyridine ring is substituted with an aminobut-3-en-1-yl group. This can be achieved through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminobut-3-en-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminobut-3-en-1-yl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Aminobut-3-en-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase III, which is a target for managing dyslipidemia and certain cancers.
Biology: The compound’s interactions with enzymes and its role in metabolic pathways are of interest.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(1-Aminobut-3-en-1-yl)nicotinic acid involves its interaction with specific enzymes. For example, it inhibits carbonic anhydrase III by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, including the regulation of lipid metabolism and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A form of vitamin B3, used to treat hyperlipidemia.
Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic Acid: A derivative of nicotinic acid, involved in the metabolism of tryptophan.
Uniqueness
6-(1-Aminobut-3-en-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase III sets it apart from other nicotinic acid derivatives, making it a valuable compound for research in medicinal chemistry and enzyme inhibition.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(1-aminobut-3-enyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-8(11)9-5-4-7(6-12-9)10(13)14/h2,4-6,8H,1,3,11H2,(H,13,14) |
InChI Key |
QDYKYULOVPOQKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=NC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


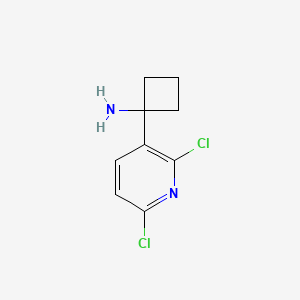
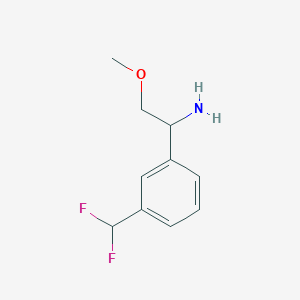
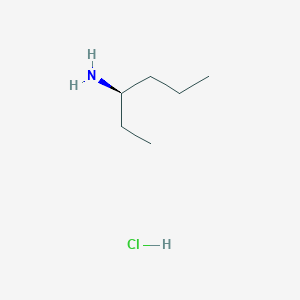
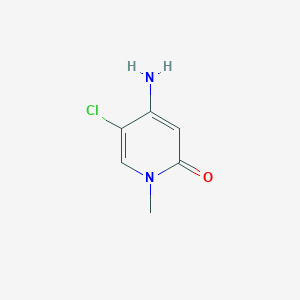
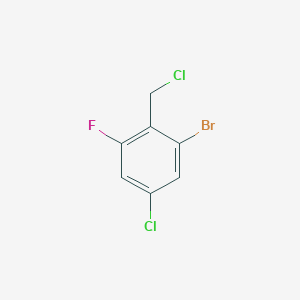
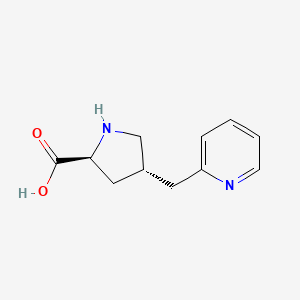
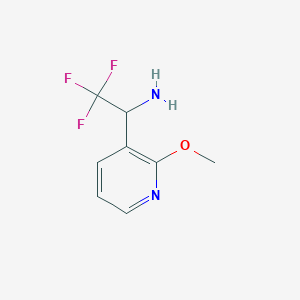



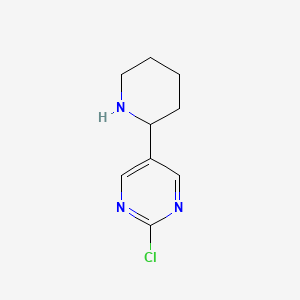


![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
